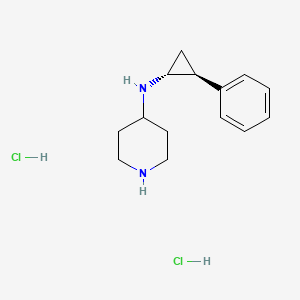

GSK-LSD1 Dihydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFZOGMSPBHPNS-WICJZZOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK-LSD1 dihydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of GSK-LSD1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-LSD1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1][2][3] By inactivating LSD1, GSK-LSD1 triggers significant changes in the epigenetic landscape of cancer cells. This leads to the re-expression of silenced tumor suppressor genes, induction of cellular differentiation, and potent anti-proliferative effects.[2][4] This document provides a comprehensive overview of the mechanism of action of GSK-LSD1, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and drug development professionals.

Introduction to LSD1 (KDM1A)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent histone demethylase.[5] It plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[4][5][6]

-

Demethylation of H3K4me1/2: This action is typically associated with gene repression. LSD1 is a key component of several transcriptional co-repressor complexes, including CoREST, which silence gene expression.[2][7]

-

Demethylation of H3K9me1/2: This leads to gene activation.

LSD1 is a critical regulator of hematopoiesis, and its overexpression in tumor cells leads to a block in differentiation and an increase in proliferation, migration, and invasiveness.[4][5] This makes LSD1 a compelling therapeutic target for various cancers.[1][8]

Core Mechanism of Action of GSK-LSD1 Dihydrochloride

GSK-LSD1 is a mechanism-based, irreversible inhibitor of LSD1.[9][10][11] Its mechanism of action is centered on the covalent inactivation of the FAD cofactor within the catalytic site of the LSD1 enzyme.[5][12] This irreversible binding prevents LSD1 from performing its demethylase function, leading to a cascade of downstream cellular effects.

The inhibition of LSD1 by GSK-LSD1 results in:

-

Increased Histone Methylation: The primary effect is the accumulation of H3K4me1/2 at the promoter and enhancer regions of target genes. This increase in methylation alters the chromatin structure from a repressive to a more permissive state.[2]

-

Gene Expression Modulation: By preventing the removal of activating histone marks, GSK-LSD1 treatment leads to the re-expression of silenced genes, including key tumor suppressor and differentiation-associated genes.[2][4]

-

Induction of Cellular Differentiation: In hematological malignancies like AML, LSD1 inhibition overcomes the differentiation block. Treatment with GSK-LSD1 or the structurally similar compound GSK2879552 has been shown to increase the expression of myeloid differentiation markers such as CD11b and CD86.[3][4][13]

-

Anti-proliferative and Cytostatic Effects: The reactivation of tumor suppressor genes and the induction of differentiation pathways ultimately lead to a potent, predominantly cytostatic, inhibition of cancer cell growth.[4][13]

-

Induction of Autophagy: GSK-LSD1 has been observed to induce the formation of autophagosomes, as evidenced by the increase of LC3-II in U2OS cells, indicating an alternative cell death pathway.[10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 6. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]

- 12. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

GSK-LSD1 Dihydrochloride: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity and selectivity of GSK-LSD1 dihydrochloride, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details the quantitative biochemical and cellular data, outlines the experimental protocols used for its characterization, and visualizes its impact on key signaling pathways.

Core Target Potency and Selectivity

GSK-LSD1 dihydrochloride is a mechanism-based inactivator of LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).

Biochemical Potency

GSK-LSD1 exhibits potent inhibition of LSD1 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3][4][5] Its irreversible mechanism of action is characterized by a time-dependent inactivation of the enzyme.

Table 1: In Vitro Biochemical Potency of GSK-LSD1 against LSD1

| Parameter | Value | Reference(s) |

| IC50 | 16 nM | [1][2][3][4][5] |

| Mechanism | Irreversible, Mechanism-Based | [4][5] |

| Kiapp | 160 nM | [4][6] |

| kinact | 0.13 min-1 | [4][6] |

| kinact/KIapp | 0.81 min-1µM-1 | [4][6] |

Target Selectivity

GSK-LSD1 demonstrates high selectivity for LSD1 over other closely related FAD-dependent amine oxidases, such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).[1][2][3][4][5] This high degree of selectivity is critical for minimizing off-target effects and ensuring that the observed biological activities are a direct consequence of LSD1 inhibition.

Table 2: In Vitro Selectivity Profile of GSK-LSD1

| Target | IC50 | Selectivity vs. LSD1 | Reference(s) |

| LSD1 | 16 nM | - | [1][2][3][4][5] |

| LSD2 | > 16,000 nM (>100 µM reported in similar studies) | > 1000-fold | [4][6][7] |

| MAO-A | > 16,000 nM (>100 µM reported in similar studies) | > 1000-fold | [4][6][7] |

| MAO-B | > 16,000 nM (>100 µM reported in similar studies) | > 1000-fold | [4][6][7] |

A broader screening against a panel of receptors and enzymes further confirms the specificity of GSK-LSD1. The CEREP ExpresSProfile revealed minimal activity against a wide range of targets at a concentration of 10 µM.

Table 3: CEREP ExpresSProfile Off-Target Screening of GSK-LSD1 at 10 µM

| Target | % Inhibition | Reference(s) |

| 5-HT Transporter | 74% | [4][6] |

| 5-HT1A | 49% | [4][6] |

| Dopamine Transporter | 39% | [4][6] |

| 55 other GPCRs, transporters, and ion channels | < 50% | [4][6] |

Cellular Activity

In cellular assays, GSK-LSD1 effectively engages with its target, leading to changes in gene expression and inhibition of cancer cell proliferation at low nanomolar concentrations.[3][4]

Table 4: Cellular Activity of GSK-LSD1

| Parameter | Cell Lines | Average EC50 | Reference(s) |

| Inhibition of Cell Growth | Various Cancer Cell Lines | < 5 nM | [3][4] |

| Induction of Gene Expression Changes | Various Cancer Cell Lines | < 5 nM | [3][4] |

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed to characterize the specificity and selectivity of GSK-LSD1.

LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-mediated demethylation reaction.

Workflow:

Caption: Workflow for the HRP-coupled LSD1 enzymatic assay.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing a suitable pH (e.g., Tris-HCl pH 7.5), the LSD1 enzyme, and the inhibitor (GSK-LSD1) at various concentrations are pre-incubated.

-

Initiation of Reaction: The demethylation reaction is initiated by the addition of a histone H3-derived peptide substrate mono- or di-methylated at lysine 4.

-

Coupled Reaction: The reaction mixture also contains horseradish peroxidase (HRP) and a chromogenic or fluorogenic HRP substrate (e.g., Amplex Red).

-

Detection: The H₂O₂ produced by the LSD1 reaction is used by HRP to oxidize the substrate, generating a detectable colorimetric or fluorescent signal.

-

Data Analysis: The rate of signal generation is measured over time. The IC50 value for GSK-LSD1 is determined by plotting the percentage of inhibition against the inhibitor concentration. For irreversible inhibitors, time-dependent inhibition assays are performed to determine kinact and KI.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular environment. It relies on the principle that the binding of a ligand (in this case, GSK-LSD1) can alter the thermal stability of its target protein (LSD1).

Workflow:

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Cell Treatment: Intact cells are treated with either GSK-LSD1 or a vehicle control (e.g., DMSO) and incubated to allow for target engagement.

-

Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures.

-

Cell Lysis and Fractionation: After heating, the cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.

-

Protein Quantification: The amount of soluble LSD1 in the supernatant is quantified using methods such as Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble LSD1 as a function of temperature. A shift in the melting curve to a higher temperature in the GSK-LSD1-treated samples indicates target engagement and stabilization.

Signaling Pathways Modulated by GSK-LSD1

LSD1 is implicated in several signaling pathways that are crucial for cell proliferation, differentiation, and survival. By inhibiting LSD1, GSK-LSD1 can modulate these pathways, which is central to its anti-cancer effects.

Impact on Histone Methylation

The primary mechanism of action of LSD1 is the demethylation of H3K4me1/2 and H3K9me1/2. Inhibition of LSD1 by GSK-LSD1 leads to an increase in the levels of these histone marks at specific gene promoters, thereby altering gene expression.[8][9][10]

Caption: Effect of GSK-LSD1 on LSD1-mediated histone demethylation.

Regulation of the PI3K/Akt/mTOR Pathway

LSD1 has been shown to positively regulate the PI3K/Akt/mTOR signaling pathway.[8][11][12] Inhibition of LSD1 with compounds like GSK-LSD1 can lead to the suppression of this pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by GSK-LSD1.

Modulation of the Notch Signaling Pathway

In certain cellular contexts, LSD1 can act as a repressor of the Notch signaling pathway.[10][13][14][15] Inhibition of LSD1 by GSK-LSD1 can therefore lead to the activation of Notch signaling, which can have tumor-suppressive effects in some cancers by promoting differentiation and apoptosis.

Caption: Activation of the Notch signaling pathway by GSK-LSD1.

Conclusion

GSK-LSD1 dihydrochloride is a highly potent and selective irreversible inhibitor of LSD1. Its robust biochemical and cellular activity, coupled with a well-defined selectivity profile, makes it a valuable tool for studying the biological functions of LSD1 and a promising candidate for therapeutic development. The modulation of key signaling pathways such as PI3K/Akt/mTOR and Notch by GSK-LSD1 underscores its potential in cancer therapy and other diseases where LSD1 is dysregulated. This technical guide provides a foundational understanding of GSK-LSD1's target specificity and selectivity for researchers and drug development professionals.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]

- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. LSD1 inhibition makes a NOTCH in SCLC | Fred Hutchinson Cancer Center [fredhutch.org]

- 15. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Epigenetic Warfare: A Technical Guide to GSK-LSD1 Dihydrochloride in Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the preclinical evidence and mechanistic underpinnings of GSK-LSD1 dihydrochloride (GSK2879552), a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in the context of small cell lung cancer (SCLC). SCLC, a recalcitrant neuroendocrine malignancy, has seen limited therapeutic advancement for decades, making novel approaches targeting its epigenetic vulnerabilities a critical area of investigation. This document provides a consolidated resource on the quantitative efficacy, experimental methodologies, and core signaling pathways associated with GSK-LSD1 and other LSD1 inhibitors in SCLC.

Mechanism of Action: Reawakening the NOTCH Tumor Suppressor Pathway

LSD1 is a histone demethylase that plays a crucial role in maintaining the neuroendocrine phenotype of SCLC by repressing key tumor suppressor pathways.[1][2] The primary mechanism of action for LSD1 inhibitors like GSK2879552 in SCLC involves the reactivation of the NOTCH signaling pathway.[1][3][4]

LSD1 is recruited to the promoter of the NOTCH1 gene, where it demethylates histone H3 on lysine 4 (H3K4), leading to transcriptional repression.[1] Inhibition of LSD1 by GSK2879552 prevents this demethylation, resulting in increased H3K27 acetylation, a mark of transcriptional activation, at the NOTCH1 locus.[1][4] This leads to the upregulation of NOTCH1 expression.[1]

Activated NOTCH1 signaling, in turn, suppresses the expression of Achaete-Scute Homolog 1 (ASCL1), a master transcriptional regulator that is essential for the survival and neuroendocrine differentiation of SCLC cells.[1][3] The downregulation of ASCL1 leads to a decrease in the expression of its target genes, ultimately resulting in cell cycle arrest and a reduction in tumor growth.[1]

Preclinical Efficacy of LSD1 Inhibitors in SCLC

A significant body of preclinical research has demonstrated the anti-tumor activity of GSK2879552 and other LSD1 inhibitors in SCLC models. This activity is often cytostatic rather than cytotoxic, leading to a delay in tumor growth.[2]

In Vitro Sensitivity of SCLC Cell Lines

The sensitivity of SCLC cell lines to LSD1 inhibitors is heterogeneous and correlates with their neuroendocrine differentiation status. Lines with a high neuroendocrine phenotype are generally more sensitive, while those with a mesenchymal-like phenotype tend to be resistant.

| Cell Line | LSD1 Inhibitor | IC50/EC50 (nM) | Assay Duration | Reference |

| NCI-H510A | GSK2879552 | ~25 | 10 days | [5] |

| NCI-H510A | ORY-1001 | ~1 | 4 days | [1] |

| NCI-H1417 | ORY-1001 | ~10 | 4 days | [1] |

| NCI-H187 | ORY-1001 | ~5 | 4 days | [1] |

| NCI-H146 | ORY-1001 | ~8 | 4 days | [1] |

| FHSC04 (PDX) | ORY-1001 | ~0.5 | 120 hours | [1] |

Table 1: In Vitro Activity of LSD1 Inhibitors in SCLC Cell Lines and Patient-Derived Xenograft (PDX) Cells.

In Vivo Efficacy in SCLC Xenograft Models

GSK2879552 has demonstrated significant tumor growth inhibition in SCLC patient-derived xenograft (PDX) models. The response in these models also correlates with a DNA hypomethylation signature, suggesting a potential predictive biomarker.[6]

| Xenograft Model | Treatment (Dosage) | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H526 | GSK2879552 (1.5 mg/kg, p.o.) | 57% | [7] |

| NCI-H1417 | GSK2879552 (1.5 mg/kg, p.o.) | 83% | [7] |

Table 2: In Vivo Efficacy of GSK2879552 in SCLC Xenograft Models.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of GSK-LSD1 in SCLC, synthesized from multiple preclinical studies.

Cell Viability Assay

This protocol is adapted from studies using the CellTiter-Glo® Luminescent Cell Viability Assay.[1]

-

Cell Seeding: Seed SCLC cells in a 96-well or 384-well plate at a density that allows for logarithmic growth throughout the assay duration (typically 4-10 days).

-

Compound Preparation: Prepare a serial dilution of GSK-LSD1 dihydrochloride in the appropriate cell culture medium.

-

Treatment: Add the diluted GSK-LSD1 to the cells. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 96 hours to 10 days).

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curves to determine the IC50/EC50 values.

Western Blotting for NOTCH1 and ASCL1

This protocol is a general guide based on standard Western blotting procedures and antibody information from relevant SCLC studies.[8]

-

Protein Extraction: Lyse GSK-LSD1-treated and control SCLC cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against NOTCH1 (e.g., Cell Signaling Technology, #4147) and ASCL1 (e.g., BD Pharmingen, #556604) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

SCLC Patient-Derived Xenograft (PDX) Model and In Vivo Drug Treatment

This protocol outlines the general steps for establishing SCLC PDX models and assessing the in vivo efficacy of GSK-LSD1.[9][10][11]

-

PDX Establishment: Surgically implant fresh tumor tissue from SCLC patients subcutaneously into immunocompromised mice (e.g., NSG mice).

-

Tumor Propagation: Once the initial tumors (P0) reach a specified size (e.g., 1-1.5 cm in diameter), passage the tumor fragments into new cohorts of mice for expansion.

-

Drug Treatment: When tumors in the experimental cohort reach a palpable size, randomize the mice into treatment and control groups. Administer GSK-LSD1 (e.g., 1.5 mg/kg) orally daily. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.

-

Efficacy Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume or signs of toxicity).

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage by comparing the change in tumor volume between the treated and control groups.

Resistance Mechanisms and Future Directions

Intrinsic and acquired resistance to LSD1 inhibitors in SCLC is an important consideration for their clinical development. One identified mechanism of resistance is the transition of SCLC cells from a neuroendocrine to a mesenchymal-like state, which is less dependent on the ASCL1-driven transcriptional program.

Future research will likely focus on:

-

Identifying and validating biomarkers to predict which SCLC patients are most likely to respond to GSK-LSD1.

-

Investigating combination therapies to overcome resistance, such as combining GSK-LSD1 with standard chemotherapy or immunotherapy.

-

Further elucidating the non-enzymatic scaffolding functions of LSD1 and how they contribute to SCLC biology.

This technical guide provides a comprehensive overview of the current understanding of GSK-LSD1 dihydrochloride in SCLC. The data strongly support its continued investigation as a novel therapeutic agent for this challenging disease, particularly with a focus on patient stratification and combination strategies.

References

- 1. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taking SCLC on a Bad LSD(1) Trip One NOTCH Further - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Genomic and Functional Fidelity of Small Cell Lung Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK-LSD1 Dihydrochloride: A Technical Guide to its Role in Cell Differentiation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator involved in maintaining cellular identity and has emerged as a significant therapeutic target in various cancers, particularly acute myeloid leukemia (AML). GSK-LSD1 dihydrochloride is a potent, selective, and irreversible inhibitor of LSD1. This technical guide provides an in-depth overview of GSK-LSD1's mechanism of action, its profound effects on cell differentiation pathways, and detailed experimental protocols for its investigation. Through the structured presentation of quantitative data and visual diagrams of signaling pathways, this document serves as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction: The Epigenetic Role of LSD1 and its Inhibition by GSK-LSD1

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, functions primarily as a transcriptional corepressor by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks generally associated with active gene transcription.[1][2] LSD1 is a key component of several repressive complexes, including the CoREST complex.[3] Its activity is crucial for maintaining the undifferentiated state of hematopoietic stem and progenitor cells.[4][5] In various cancers, particularly acute myeloid leukemia (AML), LSD1 is overexpressed and plays a pivotal role in blocking cellular differentiation and promoting leukemogenesis.[6][7]

GSK-LSD1 dihydrochloride is a highly potent and selective irreversible inhibitor of LSD1.[8][9] Its mechanism of action involves the covalent inactivation of the FAD cofactor within the catalytic domain of LSD1.[10] This inhibition leads to an increase in H3K4me2 levels at the promoter and enhancer regions of target genes, ultimately reactivating gene expression programs that drive cell differentiation.[1][11]

Quantitative Analysis of GSK-LSD1's Effects on Cell Differentiation

The efficacy of GSK-LSD1 in inducing differentiation and inhibiting proliferation has been quantified across numerous studies. The following tables summarize key quantitative data from research on AML and other cancer cell lines.

Table 1: In Vitro Potency of GSK-LSD1 and Related Compounds

| Compound | Target | IC50 (nM) | Average EC50 (nM) (Gene Expression Changes) | Average EC50 (nM) (Cell Growth Inhibition) | Cell Lines | Reference |

| GSK-LSD1 dihydrochloride | LSD1 | 16 | < 5 | < 5 | Various cancer cell lines | [8][9][12] |

| GSK2879552 | LSD1 | Not specified | Not specified | 137 ± 30 | 20 AML cell lines | [1] |

Table 2: Effect of GSK-LSD1 on Myeloid Differentiation Markers in AML Cell Lines

| Cell Line | Treatment | Duration | % Increase in CD11b Expression | % Increase in CD86 Expression | Reference |

| MOLM-13 | GSK2879552 | 3 days | >10% | >10% | [2] |

| OCI-AML3 | GSK2879552 | 3 days | >10% | >10% | [2] |

| Panel of 16 AML cell lines | GSK2879552 or GSK-LSD1 | 3 days | >10% in 10 of 16 lines | >10% in 13 of 16 lines | [2] |

Table 3: Synergistic Effects of GSK-LSD1 in Combination with All-Trans Retinoic Acid (ATRA)

| Cell Line | Combination Treatment | Effect | Observation | Reference |

| MOLM-13 | GSK2879552 + ATRA (1-1000 nM) | Enhanced Growth Inhibition | Dose-dependent increase in growth inhibition compared to single agents. | [1] |

| OCI-AML3 | GSK2879552 + ATRA (1-1000 nM) | Enhanced Growth Inhibition | Dose-dependent increase in growth inhibition compared to single agents. | [1] |

| Multiple AML cell lines | GSK2879552 + ATRA | Synergistic Cytotoxicity | Increased caspase-mediated cell death. | [1] |

| MOLM-13 | GSK-LSD1 + ATRA | Morphological Differentiation | Presence of lobular nuclei and granulocytic cytoplasm. | [2] |

Signaling Pathways Modulated by GSK-LSD1

GSK-LSD1-mediated inhibition of LSD1 triggers a cascade of events that ultimately lead to cell differentiation. The primary mechanism involves the alteration of histone methylation patterns, which in turn influences the activity of key transcription factors.

The LSD1-CoREST Complex and Histone Demethylation

LSD1 is a core component of the CoREST repressor complex, which is recruited to specific gene promoters by transcription factors. By demethylating H3K4me1/2, LSD1 helps maintain a repressive chromatin state, silencing genes associated with differentiation.

References

- 1. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. Histone western blot protocol | Abcam [abcam.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. rarecancernews.com [rarecancernews.com]

- 8. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Irreversible inhibition of LSD1 by GSK-LSD1 dihydrochloride

An In-depth Technical Guide to the Irreversible Inhibition of LSD1 by GSK-LSD1 Dihydrochloride

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1] By removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), LSD1 primarily functions as a transcriptional co-repressor.[2][3] In certain contexts, it can also demethylate H3K9, leading to transcriptional activation.[4][5] LSD1 is integral to various cellular processes, including differentiation and development, and its overexpression is frequently observed in numerous cancers, where it contributes to tumorigenesis by suppressing tumor suppressor genes.[6][7] This has positioned LSD1 as a promising therapeutic target in oncology.[6]

GSK-LSD1 dihydrochloride is a potent, selective, and irreversible, mechanism-based inhibitor of LSD1.[8][9] Its high specificity and irreversible mode of action make it a valuable chemical probe for studying the biological functions of LSD1 and a foundational tool for drug development professionals. This guide provides a comprehensive overview of the technical details surrounding the inhibition of LSD1 by GSK-LSD1, including its mechanism, quantitative activity, relevant experimental protocols, and its impact on cellular signaling pathways.

Mechanism of Action

GSK-LSD1 acts as an irreversible inhibitor by forming a covalent adduct with the FAD co-factor essential for LSD1's catalytic activity.[10][11] This mechanism-based inactivation ensures a durable and long-lasting inhibition of the enzyme's demethylase function. The high selectivity of GSK-LSD1 for LSD1 over other FAD-dependent enzymes, such as LSD2 and Monoamine Oxidase A/B (MAO-A/B), underscores its utility as a specific research tool.[10][12]

Data Presentation: Quantitative Analysis

The efficacy and selectivity of GSK-LSD1 have been quantified across various biochemical and cellular assays. The following tables summarize this key data.

Table 1: In Vitro Enzymatic Activity & Selectivity

| Target Enzyme | IC₅₀ Value (nM) | Selectivity vs. LSD1 | Reference |

| LSD1 | 16 | - | [8][10][12] |

| LSD2 | >16,000 | >1000-fold | [8][10][12] |

| MAO-A | >16,000 | >1000-fold | [8][10][12] |

| MAO-B | >16,000 | >1000-fold | [8][10][12] |

Table 2: Cellular Activity

| Assay Type | Cell Lines | EC₅₀ Value (nM) | Effect | Reference |

| Cancer Cell Growth Inhibition | Various Cancer Cell Lines | <5 | Inhibits Proliferation | [9][13] |

| Gene Expression Changes | Various Cancer Cell Lines | <5 | Induces Gene Expression Changes | [9][13] |

| BrdU Incorporation (MOLM-13) | MOLM-13 (AML) | 1.9 ± 0.9 | Decrease in Actively Dividing Cells | [14] |

Cellular Effects and Signaling Pathways

Inhibition of LSD1 by GSK-LSD1 leads to significant changes in the cellular epigenetic landscape and downstream signaling. The primary effect is the accumulation of H3K4me1 and H3K4me2 at specific genomic loci, particularly at gene promoters and enhancers.[2][15] This increase in active histone marks leads to the de-repression and subsequent upregulation of genes typically silenced by LSD1.[2]

Studies in epidermal progenitors have shown that GSK-LSD1 treatment results in a global increase of approximately 15% in H3K4 monomethylated regions and 6% in H3K4 dimethylated regions.[2][15] This epigenetic reprogramming activates pro-differentiation transcription factors and represses squamous cell carcinoma.[2] Furthermore, LSD1 has been shown to regulate key oncogenic pathways, and its inhibition can impact these networks. For instance, LSD1 can negatively regulate autophagy through the mTOR signaling pathway and activate the Wnt/β-catenin and PI3K/Akt pathways in certain cancer contexts.[3][5][16] Therefore, GSK-LSD1 can modulate these pathways by preventing LSD1-mediated gene repression.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of GSK-LSD1.

LSD1 Inhibition Assay (Enzymatic)

This protocol assesses the direct inhibitory effect of GSK-LSD1 on LSD1's enzymatic activity. A common method is a peroxidase-coupled assay that detects the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.

-

Reagents:

-

Recombinant human LSD1 protein

-

H3K4me1/2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Fluorometric HRP substrate (e.g., Amplex Red)

-

GSK-LSD1 dihydrochloride (serial dilutions)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5)

-

-

Procedure:

-

Prepare serial dilutions of GSK-LSD1 in DMSO, followed by a final dilution in assay buffer.

-

In a 96-well plate, add the LSD1 enzyme to each well.

-

Add the GSK-LSD1 dilutions (or DMSO as a vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for irreversible binding.

-

Initiate the reaction by adding the H3K4me2 peptide substrate, HRP, and Amplex Red.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

-

Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay

This assay measures the effect of GSK-LSD1 on the growth of cancer cell lines.

-

Reagents:

-

Cancer cell line of interest (e.g., MOLM-13, A549)

-

Complete cell culture medium

-

GSK-LSD1 dihydrochloride

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of GSK-LSD1 (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

-

Incubate the cells for a prolonged period (e.g., 6-10 days), as the effects of LSD1 inhibition are often cytostatic and delayed.[14]

-

At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence or fluorescence with a plate reader.

-

Normalize the data to the DMSO control and calculate the EC₅₀ value for growth inhibition.

-

Western Blot for Histone Marks

This protocol is used to confirm that GSK-LSD1 increases its target histone marks within cells.

-

Reagents:

-

Cells treated with DMSO or GSK-LSD1

-

Histone extraction buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-Total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with GSK-LSD1 (e.g., 200 µM for 12 hours) and a DMSO control.[10]

-

Harvest cells and perform histone extraction using an appropriate protocol.

-

Quantify protein concentration (e.g., BCA assay).

-

Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use an antibody against total Histone H3 as a loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity to determine the relative increase in H3K4me1/2 levels.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow

ChIP-seq is used to map the genome-wide locations of LSD1 binding and H3K4 methylation changes following GSK-LSD1 treatment.[2]

Conclusion

GSK-LSD1 dihydrochloride is a highly selective and potent irreversible inhibitor of LSD1. Its well-characterized biochemical and cellular activities, including a clear mechanism of action and defined downstream effects on histone methylation and gene expression, establish it as an indispensable tool for epigenetic research. The detailed protocols and quantitative data provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize GSK-LSD1 in elucidating the complex roles of LSD1 in health and disease.

References

- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation | PLOS One [journals.plos.org]

- 5. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]

- 13. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]

- 14. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK-LSD1 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-LSD1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic enzyme involved in transcriptional regulation.[1] LSD1 specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to gene repression.[2] Inhibition of LSD1 by GSK-LSD1 results in increased H3K4 methylation, derepression of target genes, and subsequent anti-proliferative and differentiation-inducing effects in various cancer cell lines, particularly in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[3][4] These application notes provide detailed protocols for the use of GSK-LSD1 dihydrochloride in cell culture experiments.

Mechanism of Action

GSK-LSD1 acts as a mechanism-based inactivator of LSD1. It forms a covalent adduct with the FAD cofactor in the active site of the enzyme, leading to its irreversible inhibition.[5] This blockage of LSD1's demethylase activity results in the accumulation of H3K4me1 and H3K4me2 at the promoter and enhancer regions of target genes. The increased methylation of H3K4 is a hallmark of active transcription, leading to the expression of genes involved in cell differentiation and tumor suppression.[6][7] In some contexts, LSD1 inhibition can also affect the methylation of non-histone proteins like p53.[5]

Quantitative Data Summary

The following table summarizes the effective concentrations and treatment durations of GSK-LSD1 dihydrochloride in various cancer cell lines as reported in the literature.

| Cell Line Type | Cell Line(s) | Concentration Range | Treatment Duration | Observed Effects |

| Acute Myeloid Leukemia (AML) | Various AML cell lines | EC50 < 5 nM (average) | 6 - 10 days | Inhibition of proliferation, induction of differentiation markers (CD11b, CD86). |

| Small Cell Lung Cancer (SCLC) | NCI-H526, NCI-H1417, NCI-H510, NCI-H69 | 0 - 10,000 nM | 6 days | Inhibition of cell proliferation. |

| Oral Squamous Cell Carcinoma (OSCC) | HSC-3, CAL-27 | Not specified | Not specified | Inhibition of clonogenic survival, reduced cell proliferation.[8] |

| Merkel Cell Carcinoma | PeTa | 1, 10, 100 nM | 3 - 6 days | Induction of cell death, cell cycle arrest.[9] |

| Gastric Cancer | MGC-803, SGC-7901 | 100 µM | 1 - 6 days | No effect on cell cycle distribution.[10] |

| Hepatocellular Carcinoma (HCC) | PLC/PRF/5, Huh7 | 1, 2 µM | 24 hours | Reduced expression of stem cell markers, elevated expression of differentiation markers.[11] |

| Breast Cancer | MCF-7 | Not specified | 6 hours | Downregulation of ERα.[6] |

Experimental Protocols

Preparation of GSK-LSD1 Dihydrochloride Stock Solution

GSK-LSD1 dihydrochloride is soluble in water and DMSO.

-

Reconstitution: For a 10 mM stock solution, dissolve GSK-LSD1 dihydrochloride in sterile DMSO or water. For example, to prepare 1 mL of a 10 mM stock solution (MW: 289.24 g/mol ), dissolve 2.89 mg of the compound in 1 mL of solvent.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, a fresh dilution can be made from the stock.

Cell Culture and Treatment

This protocol provides a general guideline for treating adherent or suspension cells with GSK-LSD1. Optimization may be required for specific cell lines and experimental designs.

-

Cell Seeding:

-

For adherent cells, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow cells to attach overnight.

-

For suspension cells, seed cells in appropriate culture flasks or plates at a suitable density.

-

-

Preparation of Working Solution:

-

Thaw the GSK-LSD1 stock solution.

-

Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.

-

-

Treatment:

-

For adherent cells, remove the old medium and replace it with the medium containing the desired concentration of GSK-LSD1.

-

For suspension cells, add the appropriate volume of the concentrated GSK-LSD1 working solution to the cell suspension to achieve the final desired concentration.

-

Include a vehicle control (e.g., DMSO or water at the same final concentration as the GSK-LSD1-treated samples).

-

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours, or longer as indicated by the experimental plan). Monitor the cells daily for any morphological changes.

Assessing Cellular Responses

A variety of assays can be performed to evaluate the effects of GSK-LSD1 treatment.

-

Cell Proliferation and Viability Assays:

-

MTT or WST-1 Assay: To assess metabolic activity as an indicator of cell viability.

-

Cell Counting: Using a hemocytometer or an automated cell counter with trypan blue exclusion to determine the number of viable cells.

-

BrdU or EdU Incorporation Assay: To measure DNA synthesis and cell proliferation.

-

-

Cell Cycle Analysis:

-

Fix cells in ethanol and stain with propidium iodide (PI). Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

-

Apoptosis Assays:

-

Annexin V/PI Staining: To detect early and late apoptotic cells by flow cytometry.

-

Caspase Activity Assays: Measure the activity of caspases (e.g., caspase-3/7) using commercially available kits.

-

-

Western Blotting:

-

Analyze the protein levels of LSD1, histone modifications (H3K4me1, H3K4me2), and markers of differentiation or other relevant signaling pathways.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Measure the mRNA expression levels of target genes that are regulated by LSD1.

-

-

Colony Formation Assay:

-

To assess the long-term effect of GSK-LSD1 on the ability of single cells to form colonies.

-

Visualizations

Signaling Pathway of GSK-LSD1 Action

Caption: Mechanism of GSK-LSD1 action in the nucleus.

Experimental Workflow for Cell Culture Treatment

Caption: A typical workflow for GSK-LSD1 cell culture experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting LSD1: A Promising Therapeutic Strategy in Cancer Treatment [synapse.patsnap.com]

- 4. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Histone Demethylases LSD1 and UTX Regulates ERα Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. embopress.org [embopress.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for GSK-LSD1 Dihydrochloride in Cell Viability and Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GSK-LSD1 dihydrochloride, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in common cell viability and proliferation assays. LSD1 is a key epigenetic regulator implicated in various cancers, making it an important target for therapeutic development. GSK-LSD1 dihydrochloride has an IC50 of 16 nM for LSD1 and exhibits over 1,000-fold selectivity against other related enzymes like LSD2, MAO-A, and MAO-B.[1][2][3][4]

Data Presentation: In Vitro Efficacy of GSK-LSD1

The following table summarizes the anti-proliferative and growth-inhibitory effects of GSK-LSD1 across various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |

| Various Cancer Cell Lines | Mixed | Gene Expression & Cell Growth | Average EC50 | < 5 nM | [1][4][5] |

| Merkel Cell Carcinoma (MCC) Cell Lines (PeTa, MKL-1, WaGa, MS-1) | Merkel Cell Carcinoma | Cell Viability | IC50 | Low nM range | [6] |

| HSC-3 | Oral Squamous Cell Carcinoma | Proliferation | Inhibition at 1 and 10 µM | - | [4] |

| AML Cell Lines (20 lines) | Acute Myeloid Leukemia | Proliferation (CellTiter-Glo) | Average EC50 | 137 ± 30 nM | |

| Pancreatic Ductal Adenocarcinoma (PDAC) cells (SW1990) | Pancreatic Cancer | Proliferation (CCK-8, Colony Formation) | Significant inhibition | [7] |

Signaling Pathways

GSK-LSD1 exerts its effects by inhibiting LSD1, which in turn modulates various signaling pathways critical for cancer cell survival and proliferation. LSD1 has been shown to regulate the p53 and Wnt/β-catenin pathways, among others.

Caption: GSK-LSD1 inhibits LSD1, leading to modulation of p53 and Wnt/β-catenin pathways.

Experimental Protocols

Preparation of GSK-LSD1 Dihydrochloride Stock Solution

GSK-LSD1 dihydrochloride is soluble in water and DMSO up to 100 mM.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.

-

Reconstitution: Dissolve GSK-LSD1 dihydrochloride in sterile DMSO to create a 10 mM stock solution. For example, for a product with a molecular weight of 289.24, dissolve 2.89 mg in 1 mL of DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.

-

Working Solution: When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability Assay: MTS Protocol

This protocol utilizes a colorimetric method to assess cell viability based on the reduction of the MTS tetrazolium compound by viable cells.

Materials:

-

Cells of interest

-

96-well tissue culture plates

-

GSK-LSD1 dihydrochloride stock solution

-

Complete cell culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

-

Drug Treatment: Prepare serial dilutions of GSK-LSD1 in a complete culture medium. Add the desired concentrations of GSK-LSD1 to the appropriate wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest GSK-LSD1 concentration).

-

Incubation with Drug: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[2][8][9]

-

Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[2][8][9]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[2][9]

-

Data Analysis: Subtract the average absorbance of the background control wells from all other absorbance readings. Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for a typical MTS cell viability assay.

Cell Proliferation Assay: BrdU Incorporation Protocol

This protocol measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.

Materials:

-

Cells of interest

-

96-well tissue culture plates

-

GSK-LSD1 dihydrochloride stock solution

-

Complete cell culture medium

-

BrdU Labeling Reagent (10x)

-

Fixing/Denaturing Solution

-

BrdU Detection Antibody

-

HRP-conjugated secondary antibody

-

TMB Substrate

-

Stop Solution

-

Wash Buffer

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTS protocol to seed and treat cells with GSK-LSD1.

-

BrdU Labeling: Add 10 µL of 10x BrdU labeling solution to each well for a final 1x concentration.[10]

-

Incubation with BrdU: Incubate the plate for 2-24 hours at 37°C. The optimal incubation time depends on the cell division rate.[10][11]

-

Fixation and Denaturation: Remove the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[10]

-

Antibody Incubation:

-

Substrate Addition: Wash the wells and add 100 µL of TMB Substrate to each well.[10]

-

Stop Reaction: After a 15-30 minute incubation (or when color develops), add 100 µL of Stop Solution.[10]

-

Absorbance Reading: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.[10]

-

Data Analysis: Subtract background absorbance and calculate proliferation as a percentage of the vehicle-treated control.

Caption: Workflow for a BrdU cell proliferation assay.

Cell Proliferation Assay: Trypan Blue Exclusion (Cell Counting) Protocol

This method directly assesses cell proliferation by counting the number of viable cells that exclude the trypan blue dye.

Materials:

-

Cells of interest cultured in appropriate flasks or plates

-

GSK-LSD1 dihydrochloride stock solution

-

Complete cell culture medium

-

Trypsin-EDTA (for adherent cells)

-

Phosphate-Buffered Saline (PBS)

-

0.4% Trypan Blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates or flasks and treat with various concentrations of GSK-LSD1 and a vehicle control for the desired duration.

-

Cell Harvesting:

-

Adherent cells: Wash with PBS, then add Trypsin-EDTA to detach the cells. Neutralize with complete medium.

-

Suspension cells: Collect cells directly from the culture vessel.

-

-

Cell Pellet Collection: Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium.

-

Trypan Blue Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[7]

-

Incubation: Allow the mixture to sit for 1-3 minutes at room temperature.[12]

-

Cell Counting:

-

Load 10 µL of the stained cell suspension into a hemocytometer.

-

Under a microscope, count the unstained (viable) and stained blue (non-viable) cells in the central grid.

-

Alternatively, use an automated cell counter.

-

-

Data Analysis: Calculate the total number of viable cells per mL and the percentage of viable cells. Compare the number of viable cells in the GSK-LSD1-treated samples to the vehicle control to determine the effect on proliferation.

Caption: Workflow for a Trypan Blue cell proliferation assay.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. broadpharm.com [broadpharm.com]

- 3. GSK LSD 1 dihydrochloride (5361) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. medkoo.com [medkoo.com]

- 5. academic.oup.com [academic.oup.com]

- 6. revvity.com [revvity.com]

- 7. 台盼蓝拒染法 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 12. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

In Vivo Efficacy of GSK-LSD1 in Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo efficacy of GSK-LSD1 (also known as GSK2879552), a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The following application notes and protocols are designed to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor activity of GSK-LSD1 in various xenograft models.

Introduction

Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator frequently overexpressed in various cancers, including small cell lung cancer (SCLC), acute myeloid leukemia (AML), and glioblastoma.[1][2] Its role in oncogenesis makes it a compelling therapeutic target. GSK-LSD1 is a mechanism-based inhibitor of LSD1 that has demonstrated significant anti-proliferative effects in preclinical models by inducing differentiation in AML cells and activating the NOTCH pathway in SCLC.[2][3][4] These application notes summarize the in vivo efficacy data and provide detailed protocols for xenograft studies based on published research.

Summary of In Vivo Efficacy Data

The in vivo anti-tumor activity of GSK-LSD1 has been evaluated in several xenograft models, demonstrating significant tumor growth inhibition and prolonged survival. The data from key studies are summarized below.

| Xenograft Model | Cancer Type | Cell Line/Origin | Efficacy Results | Dosage and Administration | Reference |

| Subcutaneous | Small Cell Lung Cancer (SCLC) | NCI-H1417 | Effective in inhibiting tumor growth. Described as a "pronouncedly delayed" tumor growth rather than regression.[5] | Not explicitly detailed in the provided search results, but clinical trials for SCLC used doses from 0.25 mg to 4 mg daily or intermittently.[6] | [1][2][5] |

| Subcutaneous | Acute Myeloid Leukemia (AML) | MV4-11 | Drastically reduced the presence of GFP+ AML cells in the bone marrow and extended survival.[7] | Daily administration. A dose of 4.9 mg/kg showed in vivo efficacy for CD86 expression in the MV-4-11 model.[8] | [7][8][9] |

| Orthotopic | Glioblastoma | MDA-GSC20 | Led to a significant drop in tumor burden after long-term treatment.[10][11] | Not explicitly detailed in the provided search results. | [10][11] |

| Patient-Derived Xenograft (PDX) | Oral Squamous Cell Carcinoma (OSCC) | Patient Tumor Tissue | Inhibited further tumor growth of pre-existing tumors and attenuated the expression of tumor-promoting genes.[12][13][14] | Biweekly injection of 10 mg/kg.[12] | [12][13][14] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Caption: GSK-LSD1 Signaling Pathways in SCLC and AML.

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Experimental Protocols

The following are detailed protocols for establishing and evaluating the efficacy of GSK-LSD1 in subcutaneous and orthotopic xenograft models.

Protocol 1: Subcutaneous Xenograft Model for SCLC and AML

This protocol is suitable for cell lines such as NCI-H1417 (SCLC) and MV4-11 (AML).

Materials:

-

SCLC (NCI-H1417) or AML (MV4-11) cancer cell lines

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional, can improve tumor take rate)

-

Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice), 6-8 weeks old

-

Syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

-

GSK-LSD1 and vehicle control solution

Procedure:

-

Cell Culture: Culture cancer cells according to standard protocols to achieve a sufficient number of viable cells for injection.

-

Cell Preparation:

-

Harvest cells during the logarithmic growth phase.

-

Wash the cells with sterile PBS and resuspend them in PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

-

If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Treatment:

-

Once tumors reach the desired size, randomize mice into treatment and control groups.

-

Administer GSK-LSD1 or vehicle control according to the planned dosing schedule (e.g., daily oral gavage). The dose should be based on previous studies or dose-ranging experiments.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

-

Protocol 2: Orthotopic Glioblastoma Xenograft Model

This protocol is suitable for glioblastoma stem-like cells such as MDA-GSC20, which should be engineered to express a reporter like luciferase for in vivo imaging.

Materials:

-

Glioblastoma cells (e.g., MDA-GSC20) stably expressing luciferase

-

Stereotactic apparatus for intracranial injection

-

Micro-syringe (e.g., Hamilton syringe)

-

Bioluminescence imaging system (e.g., IVIS)

-

D-luciferin

-

Immunocompromised mice (e.g., nude mice)

-

GSK-LSD1 and vehicle control solution

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of luciferase-expressing glioblastoma cells in sterile PBS at a concentration of approximately 1 x 10^5 cells per 2-5 µL.

-

Intracranial Implantation:

-

Anesthetize the mouse and secure it in the stereotactic frame.

-

Create a small burr hole in the skull at the desired coordinates for injection into the brain (e.g., striatum).

-

Slowly inject the cell suspension into the brain parenchyma using a micro-syringe.

-

Seal the burr hole with bone wax and suture the scalp incision.

-

-

Tumor Engraftment and Monitoring:

-

Treatment:

-

Once tumors are established (as confirmed by bioluminescence), randomize mice into treatment groups.[11]

-

Administer GSK-LSD1 or vehicle control as per the study design.

-

-

Efficacy Evaluation:

-

Monitor tumor burden weekly via bioluminescence imaging. The signal intensity correlates with tumor size.[10]

-

Monitor animal health and survival.

-

At the study endpoint, brains can be harvested for histological and molecular analysis.

-

Conclusion

The preclinical in vivo data strongly support the therapeutic potential of GSK-LSD1 in SCLC, AML, glioblastoma, and oral cancer. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of action of this promising epigenetic therapeutic agent in relevant xenograft models. Careful experimental design, including appropriate model selection and endpoint analysis, will be crucial for the successful translation of these findings to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MET pathway inhibition increases chemo-immunotherapy efficacy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melatonin exerts anti-oral cancer effect via suppressing LSD1 in patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting oral cancer epigenome via LSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Video: Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme [jove.com]

- 16. researchgate.net [researchgate.net]

Flow Cytometry Analysis of Cell Cycle Arrest with GSK-LSD1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of cell cycle arrest induced by GSK-LSD1, a potent and selective irreversible inactivator of Lysine-Specific Demethylase 1 (LSD1). Inhibition of LSD1 has been shown to induce a cytostatic effect in various cancer cell lines, primarily through G1 phase arrest. This guide offers a comprehensive methodology for treating cells with GSK-LSD1, preparing them for flow cytometry, and analyzing the resulting cell cycle distribution.

Introduction

Lysine-Specific Demethylase 1 (LSD1) is a histone modifying enzyme that plays a crucial role in regulating gene expression by demethylating histone H3 on lysine 4 (H3K4).[1] Overexpression of LSD1 is observed in numerous cancers and is often associated with poor prognosis. GSK-LSD1 is a specific inhibitor of LSD1 that has been shown to reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.[1][2] A key mechanism of its anti-tumor activity is the induction of cell cycle arrest, providing a valuable endpoint for assessing its efficacy. Flow cytometry using propidium iodide (PI) staining is a standard and robust method for analyzing DNA content and determining the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[1][3]

Signaling Pathway of GSK-LSD1 Induced Cell Cycle Arrest

GSK-LSD1 inhibits LSD1, which is known to regulate the function of key cell cycle proteins such as p53 and E2F1.[4][5][6] LSD1 can demethylate and suppress the activity of the tumor suppressor p53.[4][5] By inhibiting LSD1, GSK-LSD1 can lead to the activation of p53 signaling.[4] Activated p53 can then induce the expression of cell cycle inhibitors like p21, leading to G1 arrest. Furthermore, LSD1 is known to be a co-repressor for the E2F1 transcription factor, which controls the expression of genes required for S-phase entry.[6] Inhibition of LSD1 can, therefore, lead to the de-repression of E2F1 target genes that negatively regulate cell cycle progression, contributing to a G1 phase arrest.[7]

Caption: GSK-LSD1 signaling leading to G1 cell cycle arrest.

Experimental Protocols

Cell Culture and GSK-LSD1 Treatment

-

Cell Seeding: Plate the cancer cell line of interest (e.g., MOLM-13, PeTa) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period and prevent confluence.

-

GSK-LSD1 Preparation: Prepare a stock solution of GSK-LSD1 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal concentration for inducing cell cycle arrest in the specific cell line.

-

Treatment: Add the GSK-LSD1-containing medium to the cells. Include a vehicle control (DMSO-treated) group.

-

Incubation: Incubate the cells for a predetermined period. Based on published data, treatment times of 3 to 6 days are effective in inducing cell cycle arrest.[1][3] A time-course experiment is recommended to identify the optimal treatment duration.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is adapted from standard propidium iodide staining procedures for cell cycle analysis.[8]

Reagents and Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin to detach the cells. For suspension cells, collect them directly.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1-2 mL of cold PBS. Repeat the wash step.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.

-

Storage: Fixed cells can be stored at -20°C for at least 2 hours or up to several weeks.

-

Rehydration and Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and carefully decant the ethanol.

-

Resuspend the cell pellet in 1 mL of PBS and centrifuge again to wash.

-

Resuspend the cell pellet in 250 µL of PI staining solution containing RNase A.

-

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Collect the PI fluorescence data using a linear scale. Acquire at least 10,000 events per sample. Use appropriate gating strategies to exclude doublets and debris.

Data Presentation

The following tables summarize expected quantitative data from cell cycle analysis after GSK-LSD1 treatment based on available literature.

Table 1: GSK-LSD1 Concentration and Treatment Time for Cell Cycle Arrest

| Cell Line | GSK-LSD1 Concentration | Treatment Duration | Observed Effect | Reference |

| MOLM-13 (AML) | Titration (EC50 ~1.9 nM for BrdU) | 6 days | Increase in G1 phase, decrease in S phase | [1] |

| PeTa (MCC) | 100 nM | 6 days | Increase in G0/G1 phase, decrease in S phase | [3] |

| PeTa (MCC) | 1 µM | 3 days | Downregulation of Ki-67 proliferation marker | [3][9] |

Table 2: Quantitative Cell Cycle Distribution Analysis in PeTa Cells after GSK-LSD1 Treatment

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| DMSO (Control) | ~55% | ~35% | ~10% | [3] |

| 100 nM GSK-LSD1 (6 days) | ~70% | ~15% | ~15% | [3] |

Experimental Workflow Diagram

Caption: Workflow for analyzing GSK-LSD1 induced cell cycle arrest.

Troubleshooting

-

Cell Clumping: Ensure single-cell suspension before fixation. Vortex gently during the addition of ethanol. Filter samples through a nylon mesh before flow cytometry analysis if clumping persists.

-

High CVs in G1/G0 Peaks: Use a low flow rate during acquisition. Ensure proper instrument calibration and linearity.[8]

-

No Observed Cell Cycle Arrest: Verify the activity of the GSK-LSD1 compound. Optimize the concentration and treatment duration for your specific cell line. Some cell lines may be resistant to GSK-LSD1-induced cell cycle arrest.[8]

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for investigating the effects of GSK-LSD1 on the cell cycle. By following these detailed methodologies, researchers can accurately quantify cell cycle arrest, a key indicator of GSK-LSD1's anti-proliferative activity. This information is valuable for basic research, drug discovery, and the development of novel cancer therapeutics targeting the epigenetic regulator LSD1.

References

- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysine methylation regulates E2F1-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. embopress.org [embopress.org]

Troubleshooting & Optimization

GSK-LSD1 dihydrochloride solubility in PBS and DMSO

This technical support guide provides detailed information on the solubility, solution preparation, and handling of GSK-LSD1 dihydrochloride for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of GSK-LSD1 dihydrochloride in different solvents?

A1: GSK-LSD1 dihydrochloride exhibits different solubility profiles in aqueous buffers like PBS and organic solvents like DMSO. The solubility can vary slightly between suppliers. For precise data, always refer to the certificate of analysis provided with your specific batch. A summary of reported solubility values is provided in the table below.

Q2: Which solvent is recommended for preparing a stock solution?

A2: DMSO is the recommended solvent for preparing high-concentration stock solutions of GSK-LSD1 dihydrochloride.[1] These stock solutions can then be diluted into aqueous buffers or cell culture media for experiments.

Q3: Can I dissolve GSK-LSD1 dihydrochloride directly in PBS?

A3: Yes, it is possible to prepare organic solvent-free aqueous solutions by dissolving the compound directly in PBS (pH 7.2).[2] However, the stability of the compound in aqueous solutions is limited, and it is not recommended to store these solutions for more than one day.[2]